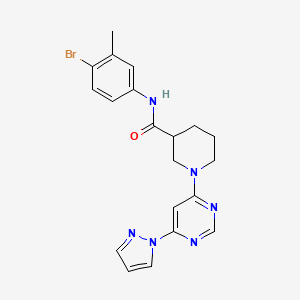
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide is a member of the pyrazole-containing compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C20H23N7O3S . Its structure integrates a pyrazole ring with a pyrimidine moiety and a piperidine side chain, which are known to enhance biological activity through various mechanisms.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H23N7O3S |
| Molecular Weight | 433.5 g/mol |
| Key Functional Groups | Pyrazole, Pyrimidine, Piperidine |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies suggest that it may inhibit key cancer-related targets such as:
- Topoisomerase II
- EGFR
- MEK
- VEGFR
These targets are crucial for cancer cell proliferation and survival, indicating that the compound could serve as a potential anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to exhibit antibacterial effects against pathogens such as E. coli and S. aureus. The presence of the piperidine moiety is believed to enhance this activity significantly .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound demonstrates anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are pivotal in inflammatory responses .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cell proliferation.
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were notably lower than those of standard chemotherapeutic agents .
- Anti-inflammatory Study : In vivo models using carrageenan-induced edema demonstrated that the compound reduced swelling significantly compared to control groups, showcasing its potential as an anti-inflammatory agent .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-10-16(5-6-17(14)21)25-20(28)15-4-2-8-26(12-15)18-11-19(23-13-22-18)27-9-3-7-24-27/h3,5-7,9-11,13,15H,2,4,8,12H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDKHMNPRCNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














